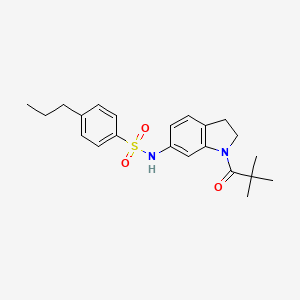
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide
説明
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide, also known as PIPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized through a novel method and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This compound also inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In neurological disorders, this compound has neuroprotective effects, which can potentially prevent neuronal damage and improve cognitive function. In cardiovascular diseases, this compound has vasodilatory effects, which can potentially lower blood pressure and improve blood flow.
実験室実験の利点と制限
One of the major advantages of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide is its potential applications in various fields of research. This compound has shown promising results in cancer research, neurological disorders, and cardiovascular diseases. Another advantage of this compound is its high purity and yield, which makes it suitable for various research applications. However, one of the limitations of this compound is its high cost, which may limit its availability for some research projects.
将来の方向性
There are several future directions for the research on N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide. One potential direction is the development of this compound-based drugs for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the investigation of the potential side effects of this compound and its long-term safety profile. Additionally, further research is needed to understand the full mechanism of action of this compound and its potential applications in other fields of research.
科学的研究の応用
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has been extensively studied in various scientific fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been reported to have neuroprotective effects and can potentially be used to treat Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-6-16-7-11-19(12-8-16)28(26,27)23-18-10-9-17-13-14-24(20(17)15-18)21(25)22(2,3)4/h7-12,15,23H,5-6,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQJOYUMZLOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



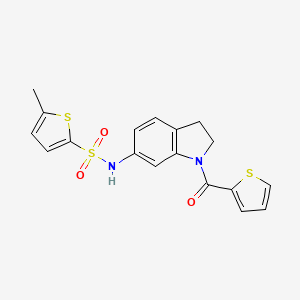
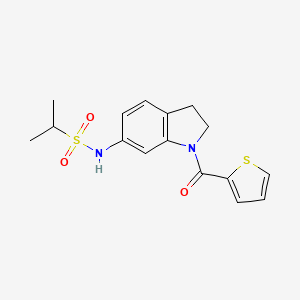


![N-(4-bromophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3205856.png)
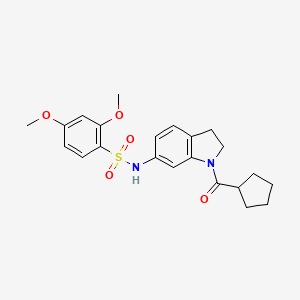
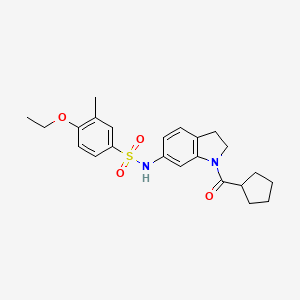
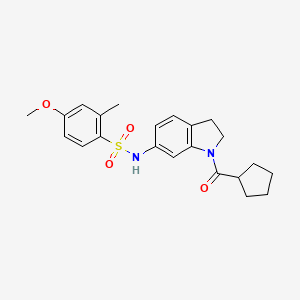
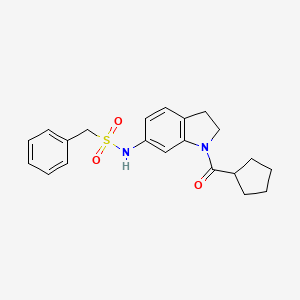
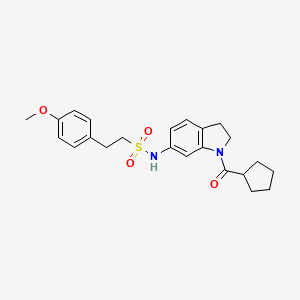
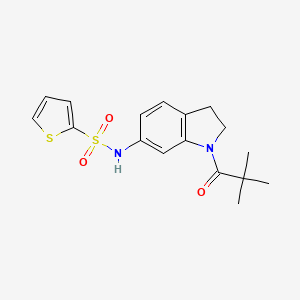
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B3205905.png)
![bromo-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}methanesulfonamide](/img/structure/B3205921.png)
